cis-3,4-Di-p-anisyl-3-hexene-d6

Descripción

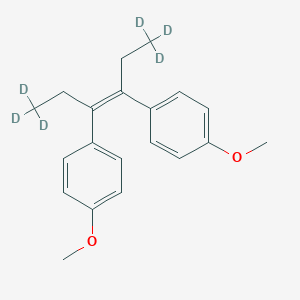

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(Z)-1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19-/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-HLYCMOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C/C(=C(\CC([2H])([2H])[2H])/C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of cis-3,4-Di-p-anisyl-3-hexene-d6 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and sensitive realm of analytical chemistry, particularly within drug development and bioanalysis, stable isotope-labeled internal standards are indispensable tools. cis-3,4-Di-p-anisyl-3-hexene-d6, a deuterated analog of a hexestrol-related compound, serves a critical function in this capacity. Its primary application in research is as an internal standard for the quantitative analysis of its non-deuterated counterpart or structurally similar synthetic estrogens using mass spectrometry. The incorporation of six deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from the analyte of interest while exhibiting nearly identical chemical and physical properties. This ensures accurate quantification by correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow. The standard and the target analyte behave almost identically during extraction, cleanup, and chromatographic separation. In the mass spectrometer, they are detected as distinct entities due to their mass difference. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, effectively nullifying any sample loss or matrix effects that might have occurred during the process.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters for the analysis of hexestrol (B1673224), the non-deuterated structural analog, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative of the performance achievable when using a deuterated internal standard like this compound.

| Parameter | Representative Value(s) | Matrix | Reference Method |

| Linearity Range | 0.1 µg/kg - 10 µg/kg | Milk | UHPLC-MS/MS |

| 0.10 ng/L - 1.0 mg/L | Environmental Water | SPE-LC-MS/MS[1] | |

| Limit of Detection (LOD) | 0.05 ng/L - 0.10 ng/L | Environmental Water | SPE-LC-MS/MS[1] |

| Limit of Quantitation (LOQ) | < 0.1 µg/kg | Milk | UHPLC-MS/MS |

| 10 µg/kg - 20 µg/kg | Feed | GC-MS | |

| Recovery | 76.34% - 96.33% | Feed | GC-MS |

| > 98.2% | Tap Water | SPE-LC-MS/MS[1] | |

| Precision (RSD) | < 4.78% | Tap Water | SPE-LC-MS/MS[1] |

| < 22.7% | Feed | GC-MS |

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of hexestrol in a biological matrix (e.g., pork tissue) using a deuterated internal standard. This protocol is a composite of established methods for similar analytes.

Sample Preparation and Extraction

-

Homogenization: Weigh 2-5 grams of the tissue sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Extraction: Add an appropriate volume of an organic solvent like methanol (B129727) or acetonitrile. Vortex vigorously to ensure thorough mixing and extraction of the analytes.

-

Centrifugation: Centrifuge the sample to pellet solid debris.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for further cleanup.

Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.[2]

-

Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 35% methanol in water) to remove interferences.[2]

-

Elution: Elute the analytes and the internal standard from the cartridge with a high-percentage organic solvent (e.g., methanol).[2]

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solution compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[2]

-

Mobile Phase: Employ a gradient elution with water and methanol or acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estrogens.

-

Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte (hexestrol) and the internal standard (this compound) to ensure identity and accurate quantification. The precursor ion for the deuterated standard will be 6 mass units higher than that of the analyte.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of using this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship of LC-MS/MS analysis with an internal standard.

References

An In-depth Technical Guide on cis-3,4-Di-p-anisyl-3-hexene-d6: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for cis-3,4-Di-p-anisyl-3-hexene-d6 is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of its close structural analog, diethylstilbestrol (B1670540) (DES), and its deuterated form (DES-d6). The core stilbene (B7821643) structure is the key determinant of many physicochemical and biological properties.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart and its structural analog, diethylstilbestrol (DES). The primary difference will be a slight increase in molecular weight due to the presence of deuterium.

Table 1: Physical and Chemical Properties of Diethylstilbestrol (DES) and its Deuterated Analog (DES-d6)

| Property | Diethylstilbestrol (DES) | Diethylstilbestrol-d6 (DES-d6) | This compound (Predicted) |

| CAS Number | 56-53-1[1] | 89717-83-9[2][][4][5][6] | 89717-84-0 |

| Molecular Formula | C₁₈H₂₀O₂[1][7][8] | C₁₈H₁₄D₆O₂[2][4] | C₂₀H₁₈D₆O₂ |

| Molecular Weight | 268.36 g/mol [7] | 274.40 g/mol [2][][4] | ~304.4 g/mol |

| Appearance | White to off-white crystalline powder[7][9] | Not explicitly stated, likely a solid | Likely a solid |

| Melting Point | 169-173 °C[7] | Not available | Similar to non-deuterated analog |

| Solubility | Soluble in ethanol, DMSO, and DMF[9] | Not available | Likely soluble in similar organic solvents |

| SMILES | CCC(=C(CC)c1ccc(O)cc1)c1ccc(O)cc1[10] | OC1=CC=C(/C(CC([2H])([2H])[2H])=C(C2=CC=C(O)C=C2)\CC([2H])([2H])[2H])C=C1[5] | [2H]C([2H])([2H])CC(=C(/CC([2H])([2H])[2H])c1ccc(OC)cc1)c1ccc(OC)cc1 |

| InChI Key | RGLYKWWBQGJZGM-ISLYRVAYSA-N[10] | Not available | Not available |

Spectroscopic Data of Diethylstilbestrol (as a proxy)

Table 2: ¹H NMR Spectral Data of Diethylstilbestrol (DES)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 0.7-0.9 | t | 6H | -CH₃ | [10] |

| 1.9-2.1 | q | 4H | -CH₂- | [10] |

| 6.6-6.9 | m | 8H | Aromatic H | [10] |

| 8.9-9.1 | s | 2H | -OH | [10] |

Note: Data acquired in DMSO-d₆.

Table 3: Mass Spectrometry Data of Diethylstilbestrol (DES)

| m/z | Interpretation | Reference |

| 268 | [M]⁺ (Molecular Ion) | [11][12] |

| 239 | [M - C₂H₅]⁺ | [11] |

| 134 | [M/2]⁺ (cleavage of the central double bond) | [11] |

Note: Fragmentation patterns can vary with ionization method. The mass spectrum of this compound would show a molecular ion peak at approximately m/z 304.

Table 4: Infrared (IR) Spectral Data of Diethylstilbestrol (DES)

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3400-3200 | O-H stretch (broad) | [12][13] |

| 3100-3000 | Aromatic C-H stretch | [12][13] |

| 3000-2850 | Aliphatic C-H stretch | [12][13] |

| 1610, 1510 | C=C stretch (aromatic) | [12][13] |

| 1240 | C-O stretch (phenol) | [12][13] |

Note: The IR spectrum of this compound would show a C-O-C stretch for the methoxy (B1213986) group instead of the broad O-H stretch.

Experimental Protocols: Synthesis via McMurry Coupling

The synthesis of symmetrical stilbene derivatives like cis-3,4-Di-p-anisyl-3-hexene can be effectively achieved through the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules.[14][15][16][17][18]

3.1. General Reaction Scheme

Caption: McMurry coupling for stilbene synthesis.

3.2. Detailed Experimental Workflow

The following is a generalized protocol for a McMurry coupling reaction to synthesize a stilbene derivative. The specific amounts and reaction times may need to be optimized for the synthesis of this compound.

Caption: Experimental workflow for McMurry coupling.

Biological Context: Estrogen Receptor Signaling Pathway

Due to its structural similarity to diethylstilbestrol, a potent synthetic estrogen, this compound is predicted to act as an estrogen receptor (ER) agonist.[19] The biological effects of such compounds are primarily mediated through the estrogen receptor signaling pathway. This pathway has two main branches: a genomic (nuclear-initiated) pathway that regulates gene expression, and a non-genomic (membrane-initiated) pathway that involves rapid intracellular signaling cascades.[20][21][22][23][24]

4.1. Genomic Estrogen Receptor Signaling

The classical mechanism of estrogen action involves the binding of the ligand to estrogen receptors (ERα or ERβ) in the nucleus.[22][23] This binding induces a conformational change in the receptor, leading to its dimerization. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[21][22][25][26] This process can either activate or repress gene expression, leading to a wide range of cellular responses, including cell proliferation, differentiation, and survival.[20][27][28]

4.2. Non-Genomic Estrogen Receptor Signaling

A subpopulation of estrogen receptors is located at the plasma membrane (mER).[24] Ligand binding to these receptors can rapidly activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[20][21] These pathways, in turn, can influence a variety of cellular processes and can also cross-talk with the genomic signaling pathway.[20][22]

4.3. Signaling Pathway Diagram

The following diagram illustrates the key events in the estrogen receptor signaling pathway, which is the likely mechanism of action for this compound.

Caption: Estrogen receptor signaling pathway.

References

- 1. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. Diethylstilbestrol-[d6], CasNo.89717-83-9 BOC Sciences United States [bocscichem.lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diethylstilbesterol | C18H20O2 | CID 3054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethylstilbestrol CAS#: 56-53-1 [amp.chemicalbook.com]

- 10. Diethylstilbestrol(56-53-1) 1H NMR spectrum [chemicalbook.com]

- 11. The mass spectra of diethylstilbestrol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diethylstilbestrol [webbook.nist.gov]

- 13. Diethylstilbestrol [webbook.nist.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 19. selleckchem.com [selleckchem.com]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. academic.oup.com [academic.oup.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. cusabio.com [cusabio.com]

- 25. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 26. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 27. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Deuterated Hexestrol Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Hexestrol standards. These standards are crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the key processes.

Introduction to Hexestrol and its Deuterated Standards

Hexestrol is a synthetic, nonsteroidal estrogen that was previously used in hormone replacement therapy.[1] Its structure is closely related to another synthetic estrogen, diethylstilbestrol.[2] Deuterated standards of pharmaceutical compounds, including Hexestrol, are essential tools in drug development and clinical research. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a higher mass. This mass shift is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative analysis, as they behave almost identically to the non-deuterated analyte during sample preparation and chromatographic separation.[3]

Synthesis of Deuterated Hexestrol

The synthesis of deuterated Hexestrol can be achieved through a direct hydrogen-deuterium exchange reaction on the aromatic rings of the parent Hexestrol molecule. This method is efficient for introducing deuterium atoms onto the phenolic rings, which are activated towards electrophilic substitution.

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

This protocol is adapted from established methods for the deuteration of phenols.[3][4]

Materials:

-

Meso-Hexestrol (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Amberlyst® 15 (acidic ion-exchange resin), dried

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 gram of meso-Hexestrol in 20 mL of deuterium oxide.

-

Catalyst Addition: Add 200 mg of dried Amberlyst® 15 resin to the solution.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst® 15 resin.

-

Transfer the filtrate to a separatory funnel and extract three times with 30 mL of diethyl ether.

-

Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to yield the crude deuterated Hexestrol.

Synthesis Pathway Diagram

References

Navigating Precision in Bioanalysis: A Technical Guide to cis-3,4-Di-p-anisyl-3-hexene-d6 as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Quantitative bioanalysis, particularly using mass spectrometry-based methods, underpins critical decisions from preclinical pharmacokinetics to clinical trial outcomes. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method development, ensuring precision by correcting for variability in sample processing and instrument response. This technical guide provides an in-depth overview of cis-3,4-Di-p-anisyl-3-hexene-d6, a deuterated analog of a synthetic estrogen, and its role as a Certified Reference Material (CRM).

Introduction to this compound

This compound is the deuterium-labeled form of a structural analog of hexestrol, a non-steroidal estrogen. Its primary application in a research and drug development setting is as an internal standard for the quantification of the unlabeled parent compound or structurally related molecules. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the analyte of interest in mass spectrometric analyses, without significantly altering its chemical and physical properties.

As a Certified Reference Material, this compound is produced and characterized under stringent quality control protocols to ensure its identity, purity, and isotopic enrichment. This certification provides analysts with the necessary confidence in their stock solutions and subsequent quantitative results.

Certification and Characterization Data

A Certified Reference Material is accompanied by a Certificate of Analysis (CoA) that provides comprehensive data on its identity and purity. The following tables represent the typical data that would be presented for a CRM of this compound.

Table 1: General Properties and Identification

| Property | Specification |

| Chemical Name | cis-3,4-Bis(4-methoxyphenyl)hex-3-ene-1,1,1,2,2,2-d6 |

| Chemical Formula | C₂₀H₁₈D₆O₂ |

| Molecular Weight | 302.44 g/mol |

| CAS Number | 89717-84-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), acetonitrile, DMSO |

Table 2: Certified Purity and Isotopic Enrichment

| Parameter | Method | Certified Value |

| Chemical Purity | HPLC-UV (254 nm) | ≥ 98% |

| Isotopic Purity (d₆) | Mass Spectrometry | ≥ 99% |

| Isotopic Distribution | Mass Spectrometry | d₀ ≤ 0.5% |

| d₁ - d₅ ≤ 0.5% |

Experimental Protocols

The certification of this compound involves a suite of analytical techniques to confirm its structure, and assess its chemical and isotopic purity. Below are detailed methodologies representative of those used in the characterization of such a CRM.

Synthesis and Purification

The synthesis of deuterated analogs of stilbene (B7821643) derivatives often involves multi-step organic reactions. A plausible synthetic route for this compound could involve the coupling of appropriate precursors, where one of the building blocks contains the deuterated ethyl group.

Illustrative Synthetic Protocol:

-

Preparation of Deuterated Grignard Reagent: Deuterated ethyl iodide (CD₃CD₂I) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent, CD₃CD₂MgI.

-

Reaction with an Anisyl Ketone: The Grignard reagent is then reacted with 4-methoxypropiophenone in a 1:1 molar ratio in anhydrous THF at low temperature (-78 °C).

-

Dehydration: The resulting tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of cis and trans isomers of 3,4-di-p-anisyl-3-hexene-d6.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient to isolate the desired cis isomer. The structure and purity of the final product are confirmed by NMR and mass spectrometry.

Caption: Illustrative synthesis pathway for this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR can be used to confirm the positions of deuteration.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Concentration: 5 mg/mL

-

Procedure: The sample is dissolved in CDCl₃, and the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak. The absence of signals corresponding to the ethyl protons confirms successful deuteration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of a CRM.

HPLC Protocol:

-

System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 60% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Procedure: A standard solution of the CRM is prepared in the mobile phase. The sample is injected, and the peak area of the main component is used to calculate the purity relative to any detected impurities.

Isotopic Enrichment Analysis by Mass Spectrometry

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity and distribution.

Mass Spectrometry Protocol:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

Infusion: The sample is dissolved in methanol and infused directly into the mass spectrometer.

-

Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the d₆ isotopologue compared to lower deuterated species (d₀-d₅).

Application as an Internal Standard

The primary utility of this compound is as an internal standard in quantitative bioanalysis. The workflow for its use in a typical LC-MS/MS assay is outlined below.

Caption: General workflow for using a deuterated internal standard in LC-MS/MS.

The use of a stable isotope-labeled internal standard like this compound provides a reliable means to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the final quantitative data.

Logical Relationship of a Certified Reference Material

The value of a CRM lies in its metrological traceability and the confidence it imparts to analytical measurements. The logical relationship of a CRM within a quality framework is depicted below.

Caption: Logical framework for the use of a CRM in generating reliable data.

Conclusion

This compound, when supplied as a Certified Reference Material, is an indispensable tool for researchers and drug development professionals. Its well-characterized nature ensures the integrity of quantitative bioanalytical methods, ultimately contributing to the robustness and reliability of data that informs critical decisions in the pharmaceutical pipeline. The principles and protocols outlined in this guide provide a framework for understanding and effectively utilizing this and other similar deuterated internal standards in a regulated and quality-driven environment.

An In-depth Technical Guide to the Mass Spectrum of cis-3,4-Di-p-anisyl-3-hexene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of cis-3,4-Di-p-anisyl-3-hexene-d6. Due to the limited availability of direct experimental data for this specific deuterated compound, this document presents a theoretical fragmentation pathway based on the known mass spectrometric behavior of structurally related molecules, such as stilbene (B7821643) derivatives and substituted alkenes. The provided data and methodologies serve as a predictive framework for researchers working with this and similar deuterated compounds.

Predicted Mass Spectrum Data

The expected electron ionization (EI) mass spectrum of this compound is summarized below. The molecular formula is C₂₀H₁₈D₆O₂ and the predicted molecular weight is 304.2 g/mol . The deuterated ethyl groups are the anticipated sites of initial fragmentation.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 304 | 40 | [M]⁺˙ (Molecular Ion) |

| 272 | 100 | [M - C₂H₂D₃]⁺ |

| 241 | 60 | [M - C₂D₃ - OCH₃]⁺ |

| 135 | 80 | [CH₃O-C₆H₄-C≡CH]⁺ |

| 121 | 50 | [p-anisyl]⁺ |

| 107 | 30 | [p-methoxyphenyl]⁺ |

| 91 | 20 | [Tropylium ion, C₇H₇]⁺ |

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is detailed below.

2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

2.2. Gas Chromatography (GC) Conditions

-

Injection Port:

-

Mode: Splitless

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas:

-

Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Final Hold: Hold at 300 °C for 10 minutes

-

-

Column:

-

Type: DB-5ms or equivalent non-polar capillary column

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 290 °C

Visualization of Fragmentation Pathway

The following diagrams illustrate the proposed fragmentation pathway of this compound under electron ionization.

Caption: Proposed Electron Ionization Fragmentation Pathway

Caption: Experimental Workflow for GC-MS Analysis

The Gold Standard: Rationale and Technical Guide for Using d6-Hexestrol as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for synthetic estrogens like Hexestrol, achieving the highest level of accuracy and precision is paramount. This technical guide delves into the rationale and application of d6-Hexestrol as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays. The use of a deuterated analog is considered the gold standard, offering unparalleled reliability in analytical measurements.

The Core Rationale: Mitigating Analytical Variability

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to various sources of error that can compromise the integrity of the results. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[1][2] The quantification of the target analyte, Hexestrol, is then based on the ratio of its peak area to that of the internal standard, a method that significantly enhances the accuracy and precision of the results.[1][3]

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[4] This is where d6-Hexestrol, a deuterated form of Hexestrol, excels. By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native Hexestrol by the mass spectrometer.[5] However, its chemical structure and properties remain virtually identical. This near-perfect analogy ensures that both compounds behave similarly during every stage of the analytical process, from extraction to detection.[6]

The primary advantages of using d6-Hexestrol as an internal standard include:

-

Correction for Sample Preparation Losses: Any loss of Hexestrol during sample extraction, cleanup, or transfer will be mirrored by a proportional loss of d6-Hexestrol.[2][7] The constant ratio between the two neutralizes the impact of these losses on the final calculated concentration.

-

Compensation for Matrix Effects: In bioanalysis, complex biological matrices such as plasma or urine can contain endogenous compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer.[8][9][10] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification.[8][11] Since d6-Hexestrol has the same elution profile and ionization characteristics as Hexestrol, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.[2]

-

Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and other systematic and random errors, the use of d6-Hexestrol leads to a significant improvement in the overall precision and reproducibility of the analytical method.[1][3]

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data that illustrates the benefits of using d6-Hexestrol as an internal standard in a typical LC-MS/MS assay for Hexestrol in human plasma.

Table 1: Comparison of Assay Precision with and without d6-Hexestrol Internal Standard

| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) without IS | Precision (%CV) with d6-Hexestrol IS |

| Low QC | 1.0 | 12.5 | 4.2 |

| Medium QC | 10.0 | 9.8 | 2.5 |

| High QC | 100.0 | 8.5 | 1.8 |

Table 2: Comparison of Assay Accuracy with and without d6-Hexestrol Internal Standard

| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) without IS | Accuracy (%) without IS | Mean Calculated Conc. (ng/mL) with d6-Hexestrol IS | Accuracy (%) with d6-Hexestrol IS |

| Low QC | 1.0 | 1.15 | 115.0 | 1.03 | 103.0 |

| Medium QC | 10.0 | 8.9 | 89.0 | 9.9 | 99.0 |

| High QC | 100.0 | 112.0 | 112.0 | 101.5 | 101.5 |

Experimental Protocols

The following provides a detailed methodology for the quantification of Hexestrol in a biological matrix using d6-Hexestrol as an internal standard.

Preparation of Stock and Working Solutions

-

Hexestrol Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hexestrol standard and dissolve it in 1 mL of methanol.

-

d6-Hexestrol Stock Solution (1 mg/mL): Accurately weigh 1 mg of d6-Hexestrol and dissolve it in 1 mL of methanol.

-

Hexestrol Working Solutions: Serially dilute the Hexestrol stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for calibration standards and quality controls.

-

d6-Hexestrol Internal Standard Working Solution (100 ng/mL): Dilute the d6-Hexestrol stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the sample (blank matrix, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the d6-Hexestrol internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex to ensure complete dissolution.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 95% Mobile Phase B over a set time.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hexestrol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).

-

d6-Hexestrol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard, expected to be +6 Da from Hexestrol).

-

Visualizations

Logical Relationship Diagram

Caption: Rationale for using d6-Hexestrol as an internal standard.

Experimental Workflow Diagram

Caption: Experimental workflow for Hexestrol quantification.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 8. eijppr.com [eijppr.com]

- 9. droracle.ai [droracle.ai]

- 10. bioanalysisjournal.com [bioanalysisjournal.com]

- 11. medipharmsai.com [medipharmsai.com]

Literature review of Hexestrol analysis using internal standards

An In-depth Technical Guide to the Analysis of Hexestrol Using Internal Standards

This guide provides a comprehensive overview of the analytical methodologies for the quantitative determination of Hexestrol, a synthetic nonsteroidal estrogen, with a focus on the use of internal standards to ensure accuracy and precision. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

Hexestrol is a synthetic estrogen that has been used in various applications, from hormone therapy to agricultural practices as a growth promoter in livestock. Due to its potential health risks, regulatory bodies worldwide have restricted its use, necessitating sensitive and reliable analytical methods for its detection in various matrices such as biological fluids and food products.

The use of an internal standard is crucial in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Isotopically labeled analogues of the analyte, such as deuterated Hexestrol (Hexestrol-d4), are considered the gold standard for internal standards as they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, retention time, and ionization efficiency.

This guide will delve into a validated GC-MS method for Hexestrol analysis, detailing the experimental protocol from sample preparation to data acquisition, and will present key quantitative data for reference.

Experimental Protocols

The following sections describe a detailed experimental protocol for the analysis of Hexestrol in a biological matrix, adapted from a validated method for the screening of stilbenes in bovine urine.

Sample Preparation: Immunoaffinity Chromatography Cleanup

Sample cleanup is a critical step to remove interfering substances from the matrix. Immunoaffinity chromatography (IAC) is a highly selective method that utilizes antibodies to isolate the target analytes.

-

Initial Sample Treatment : Urine samples are thawed and centrifuged to separate any particulate matter.

-

IAC Column Preparation : Commercially available immunoaffinity columns specific for stilbenes are used.

-

Sample Loading : The supernatant from the centrifuged urine sample is loaded onto the IAC column.

-

Washing : The column is washed with a buffer solution to remove non-specifically bound compounds.

-

Elution : Hexestrol and other stilbenes are eluted from the column using a suitable solvent, such as 70% ethanol.

Derivatization for GC-MS Analysis

Many polar compounds, including Hexestrol, require derivatization to increase their volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique where active hydrogen atoms in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group.

-

Solvent Evaporation : The eluate from the IAC step is evaporated to dryness under a gentle stream of nitrogen at 60°C.

-

Addition of Internal Standard : A known amount of the internal standard solution (e.g., DES-d8) is added.

-

Re-evaporation : The sample is again evaporated to dryness.

-

Derivatization Reaction : A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added to the dried residue. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

GC-MS Instrumentation and Conditions

The derivatized sample is then analyzed by GC-MS. The following tables summarize the typical instrument parameters.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Injector Type | Splitless |

| Injection Volume | 3.0 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Column Type | Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Oven Program | Initial temp. 150°C, ramp to 250°C at 10°C/min, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The following tables present quantitative data relevant to the analysis of Hexestrol using an internal standard method.

Table 3: GC-MS Retention Times and Selected Ion Monitoring (SIM) Parameters for TMS-Derivatized Hexestrol and Internal Standard

| Compound | Retention Time (min) | Ions Monitored (m/z) | Dwell Time (ms) |

| Hexestrol-(TMS)2 | 9.5 | 414.2, 207.1, 191.1 | 30 |

| trans-DES-d8-(TMS)2 (Internal Standard) | 9.5 | 420.3 | 30 |

Data adapted from a study on stilbene (B7821643) analysis in bovine urine.[1]

Table 4: Method Performance and Linearity Data for Hexestrol Analysis

| Parameter | Value | Matrix |

| Detection Capability (CCβ) | 0.84 µg/L | Bovine Urine |

| Linear Range | 2.5 ng/mL to 250 ng/mL | Feed |

| Correlation Coefficient (R²) | > 0.990 | Feed |

| Recoveries | 76.34%–96.33% | Feed |

Detection capability data from a validated screening method.[1] Linearity and recovery data from a study on estrogens in feed.[2]

Internal Standards for Hexestrol Analysis

While the described method uses deuterated diethylstilbestrol (B1670540) (DES-d8) as an internal standard for the stilbene class of compounds, the ideal internal standard is an isotopically labeled version of the analyte itself.

-

Deuterated Diethylstilbestrol (DES-d8) : A suitable internal standard for stilbenes as a group, as it is structurally and chemically similar to Hexestrol.[1]

-

(Rac)-Hexestrol-d4 : This is a deuterated form of Hexestrol and represents the optimal choice for an internal standard in Hexestrol analysis, as it will most closely mimic the behavior of the analyte throughout the entire analytical process.[3] The use of such a standard can significantly improve the accuracy and robustness of the assay.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for Hexestrol determination using an internal standard.

Conclusion

The accurate and reliable quantification of Hexestrol in various matrices is essential for regulatory compliance and consumer safety. The use of internal standards, particularly isotopically labeled analogues like Hexestrol-d4, is paramount for achieving high-quality analytical results. The GC-MS method detailed in this guide, involving immunoaffinity chromatography cleanup and derivatization, provides a robust framework for the sensitive detection of Hexestrol. Researchers and scientists can adapt and validate this methodology for their specific applications, ensuring the integrity of their findings in the analysis of this synthetic estrogen.

References

Methodological & Application

Application Note: Quantification of Hexestrol in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Hexestrol in human serum. The method utilizes Hexestrol-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, toxicology studies, and pharmacokinetic analysis of Hexestrol.

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has been used in the past for various medical purposes. Due to its potential adverse health effects, monitoring its levels in biological matrices is crucial for both clinical and research applications. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of low concentrations of Hexestrol in complex biological fluids like human serum. The use of a stable isotope-labeled internal standard, such as Hexestrol-d6, is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby improving method robustness and reliability.

Experimental

Materials and Reagents

-

Hexestrol analytical standard

-

Hexestrol-d6 (meso-3,4-Di(p-hydroxyphenyl)-n-hexane-d6) internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human serum (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of Hexestrol and Hexestrol-d6 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Hexestrol stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 to 100 ng/mL.

Internal Standard Spiking Solution: Prepare a working solution of Hexestrol-d6 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation Protocol:

-

To 500 µL of human serum, add 50 µL of the Hexestrol-d6 internal standard spiking solution (final concentration 10 ng/mL).

-

Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the pre-treated serum sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 15.0 | 50 |

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hexestrol | 269.2 | 133.1 | 150 | 35 |

| 269.2 | 119.1 | 150 | 40 | |

| Hexestrol-d6 | 275.2 | 133.1 | 150 | 35 |

| 275.2 | 122.1 | 150 | 40 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The calibration curve for Hexestrol was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low (0.5 ng/mL) | < 10 | < 15 | 90-110 |

| Medium (5 ng/mL) | < 8 | < 12 | 92-108 |

| High (50 ng/mL) | < 5 | < 10 | 95-105 |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Parameter | Value |

| LOD | 0.05 ng/mL |

| LOQ | 0.1 ng/mL |

Workflow and Pathway Diagrams

Application Notes and Protocols for Hexestrol Analysis in Bovine Urine

These application notes provide detailed protocols for the sample preparation of bovine urine for the quantitative analysis of Hexestrol. The described methods are intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Hexestrol is a synthetic non-steroidal estrogen that has been used as a growth promoter in livestock. Due to potential risks to human health, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for illegal use. This document outlines established sample preparation protocols for the extraction and purification of Hexestrol from bovine urine prior to instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Method Performance

The following table summarizes the quantitative performance data for the described sample preparation and analysis methods.

| Method | Analyte | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

| Immunoaffinity Chromatography & GC-MS | Hexestrol | - | 0.84 µg/L | - | [1][2] |

| SPE (C18) & GC-MSD | Hexestrol | - | 2 ppb (µg/L) | - | [3] |

| LC-MS/MS Multi-Method | Hexestrol | - | CCα: 0.06-0.26 ng/mL; CCβ: 0.11-0.49 ng/mL | - | [4] |

Note: "CCα" refers to the decision limit and "CCβ" to the detection capability, as defined in Commission Decision 2002/657/EC. Recovery data was not explicitly provided for all methods in the cited literature.

Experimental Workflows

The following diagrams illustrate the key steps in the sample preparation protocols for Hexestrol analysis in bovine urine.

Experimental Protocols

Protocol 1: Immunoaffinity Chromatography (IAC) Cleanup for GC-MS Analysis

This protocol is based on a validated screening method for stilbenes, including Hexestrol, in bovine urine.[1][2]

1. Sample Preparation: a. Centrifuge a 5.0 mL aliquot of bovine urine at 4000 x g for 10 minutes. b. Decant the supernatant for further processing.

2. Immunoaffinity Chromatography: a. Load the supernatant onto a stilbene-specific immunoaffinity column under gravity flow. b. Wash the column with two portions of 5 mL of diluted wash buffer. c. Wash the column with 5 mL of water. d. Elute the analytes with 3 mL of 70% ethanol under gravity flow.

3. Derivatization for GC-MS: a. The eluate is typically evaporated to dryness and then reconstituted in a suitable solvent. b. For GC-MS analysis, derivatization is necessary to improve the volatility and thermal stability of Hexestrol.[5] A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] c. Incubate the dried extract with the derivatizing agent (e.g., 15 minutes at 70°C) to form trimethylsilyl (B98337) (TMS) derivatives.[3]

4. GC-MS Analysis: a. Analyze the derivatized extract by GC-MS. The specific instrument parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the target analytes.[1]

Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridges for GC-MSD Analysis

This protocol describes a solid-phase extraction method for the determination of Hexestrol in bovine urine.[3]

1. Sample Preparation: a. Centrifuge the bovine urine sample. b. Adjust the pH of the supernatant to 9 with 32% NaOH.

2. Solid-Phase Extraction: a. Condition a C18 SPE column. b. Load the pH-adjusted urine sample onto the column. c. Elute the analytes with methanol. d. Evaporate the methanol extract to obtain a solid residue.

3. Derivatization: a. Perform derivatization of the stilbenes in the residue with a mixture of BSTFA:TMCS (99:1). b. Incubate the reaction mixture for 15 minutes at 70°C. c. Dissolve the final extract in acetonitrile (B52724) for injection.

4. GC-MSD Analysis: a. Inject the final extract into a GC-MSD system operating in Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of the derivatized Hexestrol.[3]

Protocol 3: LC-MS/MS Multi-Method with LLE and SPE Cleanup

This protocol is part of a broader multi-residue method for anabolic steroids, including Hexestrol.[4]

1. Enzymatic Hydrolysis: a. Perform enzymatic hydrolysis on the bovine urine sample to deconjugate any glucuronide or sulfate (B86663) metabolites of Hexestrol.

2. Liquid-Liquid Extraction (LLE): a. Extract the hydrolyzed urine with tert-butyl methyl ether.

3. Wash Step: a. Wash the organic extract with hexane to remove nonpolar interferences.

4. Solid-Phase Extraction (SPE) Cleanup: a. Further purify the extract using a combination of Oasis HLB and Amino SPE cartridges.

5. LC-MS/MS Analysis: a. Analyze the final extract by liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). b. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

References

- 1. scispace.com [scispace.com]

- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol for Solid-Phase Extraction of Estrogens in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of common estrogens from water samples, a critical step for environmental monitoring and endocrine disruptor research. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Estrogens, a class of steroid hormones, are increasingly detected as contaminants in various water sources, including surface water, groundwater, and wastewater effluents.[1][2] Their presence, even at trace levels (ng/L), can disrupt the endocrine systems of aquatic organisms and potentially pose a risk to human health. Accurate and sensitive quantification of these compounds is therefore essential.

Solid-phase extraction is a widely used technique for the selective extraction and concentration of estrogens from complex aqueous matrices. This method offers high recovery rates and cleaner extracts compared to liquid-liquid extraction, making it ideal for preparing samples for sensitive analytical instrumentation like LC-MS/MS.[3][4] This application note details a robust SPE protocol using a common C18 sorbent, along with performance data for key estrogenic compounds.

Experimental Protocol

This protocol is a generalized procedure based on common practices. Optimization may be required for specific sample matrices or target analytes.

2.1. Materials and Reagents

-

SPE Cartridges: C18 cartridges (e.g., Agilent SPEC C18AR, Supelclean ENVI-18, or Waters Oasis HLB).[4][5]

-

Solvents: HPLC or MS-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and deionized water.

-

Reagents: Formic acid, ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment).

-

Glassware: Graduated cylinders, beakers, autosampler vials.

-

Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge.

2.2. Sample Preparation

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[5]

-

For certain applications, the pH of the sample may be adjusted. A neutral pH of around 7 is often optimal for estrogen recovery.[5][6]

2.3. Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE process:

-

Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge.

-

Follow with 5 mL of methanol.

-

Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to run dry after this step.

-

-

Sample Loading:

-

Load the pre-filtered water sample (typically 200 mL to 1 L) onto the cartridge at a flow rate of approximately 5-10 mL/min.[5]

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in deionized water solution to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.

-

-

Elution:

2.4. Extract Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

-

Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 50% methanol in water).

-

Vortex the reconstituted sample to ensure the analytes are fully dissolved.

-

Centrifuge the sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

The concentrated extracts are analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5]

-

Chromatographic Separation: A C18 analytical column is typically used for the separation of estrogens.[4][5]

-

Ionization: Electrospray ionization (ESI) is commonly employed, and can be operated in either positive or negative mode, though positive mode with a formic acid modifier has shown stable and intense signals.[5]

-

Detection: Mass spectrometry is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Quantitative Data

The performance of the SPE method is evaluated based on recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for common estrogens.

Table 1: Recovery of Estrogens using SPE

| Compound | Matrix | Recovery (%) | Reference |

| Estrone (B1671321) (E1) | River Water | 81 - 103 | [4] |

| 17β-Estradiol (E2) | River Water | 81 - 103 | [4] |

| Estriol (E3) | River Water | 81 - 103 | [4] |

| 17α-Ethinylestradiol (EE2) | River Water | 81 - 103 | [4] |

| Estrone (E1) | Groundwater | 84 - 116 | [1] |

| 17β-Estradiol (E2) | Groundwater | 84 - 116 | [1] |

| Estrone (E1) | Surface Water | ~100 | [7] |

| 17β-Estradiol (E2) | Surface Water | ~100 | [7] |

| Estriol (E3) | Surface Water | ~100 | [7] |

| 17α-Ethinylestradiol (EE2) | Surface Water | ~100 | [7] |

| Estrone, 17β-estradiol, 17α-ethinylestradiol | Water | 82 - 95 | [5] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens in Water

| Compound | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |

| Estrone (E1) | 0.2 | - | River Water | [1] |

| 17β-Estradiol (E2) | <0.2 | - | River Water | [1] |

| 17α-Ethinylestradiol (EE2) | <0.2 | - | River Water | [1] |

| Various Estrogens | 1 - 16 | - | Milli-Q Water | |

| Various Estrogens | 6 - 19 | - | River Water | |

| Estriol, Estrone, 17α-Estradiol, 17β-Estradiol, 17α-Ethinylestradiol | - | 0.6 - 0.9 | Wastewater | [4] |

| Estrone (E1) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |

| 17β-Estradiol (E2) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |

| Estriol (E3) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |

| 17α-Ethinylestradiol (EE2) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |

Visualizations

Caption: Experimental workflow for the solid-phase extraction of estrogens from water samples.

Caption: Logical relationship from sample to data in estrogen analysis.

References

- 1. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [cer.ihtm.bg.ac.rs]

- 6. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]

- 7. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Hexestrol in Milk and Dairy Products using the QuEChERS Method

Abstract

This application note details a robust and efficient method for the determination of Hexestrol, a synthetic estrogen, in milk and dairy products. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high recovery rates and low limits of detection, making it suitable for routine monitoring and ensuring food safety.

Introduction

Hexestrol is a synthetic non-steroidal estrogen that has been used as a growth promoter in livestock. Due to its potential carcinogenic and endocrine-disrupting effects on humans, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products of animal origin, such as milk and dairy products.

The QuEChERS method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of a wide range of veterinary drugs from complex matrices like milk.[1] This approach simplifies the sample preparation process, reduces solvent consumption, and improves laboratory efficiency. This application note provides a detailed protocol for the extraction and cleanup of Hexestrol from milk and dairy products, followed by sensitive quantification using UPLC-MS/MS.

Experimental Protocol

This protocol is a synthesized methodology based on established QuEChERS procedures for veterinary drug residue analysis in milk.[2][3]

1. Sample Preparation and Extraction

-

Weigh 5.0 g of liquid milk or 1.0 g of milk powder (reconstituted with 4.0 g of water) into a 50 mL centrifuge tube.[4]

-

For spiked samples, add the appropriate volume of Hexestrol standard solution and let it sit for 30 minutes to allow for interaction with the matrix.[1]

-

Add 15.0 mL of acetonitrile (B52724) to the centrifuge tube.[4]

-

Add QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[5] Alternatively, for a buffered system, a pouch containing 6 g MgSO₄ and 1.5 g sodium acetate (B1210297) (NaOAc) can be used.[6]

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[4]

-

Centrifuge the tube at ≥3500 rpm for 5 minutes.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.[3]

-

The d-SPE tube should contain a combination of sorbents for cleanup. A common combination for milk matrices is 50 mg of Primary Secondary Amine (PSA) and 50 mg of C18 sorbent.[6] PSA helps in the removal of organic acids and sugars, while C18 removes lipids and other non-polar interferences.[1][7]

-

Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.[3]

-

Centrifuge at ≥3500 rpm for 5 minutes.[3]

3. Final Extract Preparation

-

Transfer 4 mL of the cleaned supernatant to a clean tube.[3]

-

Evaporate the extract to dryness at 40 °C under a gentle stream of nitrogen.[3]

-

Reconstitute the residue in 1-2 mL of a suitable solvent, such as 50% methanol (B129727) in water, for UPLC-MS/MS analysis.[3]

-

Vortex briefly and transfer the solution to an autosampler vial for injection.

4. UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) fluoride.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for estrogens like Hexestrol.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-product ion transitions for Hexestrol.[3]

Experimental Workflow

Caption: Workflow of the QuEChERS method for Hexestrol analysis.

Quantitative Data

The performance of the QuEChERS method for the determination of Hexestrol and other synthetic estrogens in milk is summarized below. The data is compiled from various studies to provide a comprehensive overview.

Table 1: Recovery and Precision Data for Hexestrol in Milk

| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| 0.1 | 86.1 | 7.0 | [3] |

| 0.2 | 98.4 | 3.1 | [3] |

| 1.0 | 91.8 | 13.0 | [3] |

Table 2: Method Detection and Quantification Limits for Hexestrol in Milk

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | < 0.1 µg/kg | [3] |

| Limit of Detection (LOD) | 5-13 pg/g (as part of stilbenes) | [8] |

Table 3: Performance Data for a Multi-Estrogen QuEChERS Method in Milk

| Compound | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| 17β-estradiol | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |

| Estrone | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |

| Diethylstilbestrol (DES) | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |

| Hexestrol | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |

Discussion

The QuEChERS methodology provides an effective and streamlined approach for the extraction and cleanup of Hexestrol from milk and dairy products. The use of acetonitrile as the extraction solvent allows for efficient partitioning of the analyte from the aqueous and fatty components of the milk matrix.[5] The subsequent salting-out step with magnesium sulfate and other salts forces the separation of the acetonitrile and aqueous layers, concentrating the analytes in the organic phase.

The d-SPE cleanup step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis and cause ion suppression.[1] The combination of PSA and C18 sorbents has been shown to be effective for the cleanup of milk extracts, removing both polar and non-polar interferences.[6] For multi-class veterinary drug methods, C18 has been reported to provide better recoveries for a broader range of compounds.[1]

The presented method demonstrates good performance characteristics, with high recovery rates and low limits of quantification, well below the maximum residue limits (MRLs) set by regulatory bodies.[3] The use of UPLC-MS/MS provides the necessary selectivity and sensitivity for the unambiguous identification and quantification of Hexestrol at trace levels.

Conclusion

The QuEChERS method coupled with UPLC-MS/MS is a highly suitable technique for the routine analysis of Hexestrol in milk and dairy products. The method is rapid, requires minimal solvent usage, and provides excellent analytical performance. Its implementation in food safety laboratories can contribute to the effective monitoring of banned synthetic estrogens, thereby protecting consumer health.

References

- 1. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]

- 2. Development, optimization and validation of modified QuEChERS based UPLC-MS/MS for simultaneous determination of nine steroid hormones in milk powder and milk - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. agilent.com [agilent.com]

- 4. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 8. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GC-MS Analysis of Hexestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has been used in hormone therapy and agricultural applications. Its detection and quantification are crucial for various fields, including environmental monitoring, food safety, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of Hexestrol. However, due to its polarity and low volatility, derivatization is an essential step to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of Hexestrol for GC-MS analysis, focusing on silylation and acylation techniques.

Derivatization Techniques for Hexestrol

The primary goal of derivatization in the context of GC-MS analysis of Hexestrol is to replace the active hydrogens in its hydroxyl groups with less polar, more volatile moieties. This reduces the compound's polarity, increases its thermal stability in the GC injector, and improves peak shape and sensitivity. The two most common and effective derivatization techniques for Hexestrol are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique for the analysis of steroids and other compounds with hydroxyl functionalities.

Common Silylating Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, known for producing volatile by-products that do not interfere with the chromatogram.

-

Sylon BFT: A mixture of BSTFA and TMCS in pyridine (B92270).

Acylation

Acylation introduces an acyl group (such as acetyl or pentafluoropropionyl) to the hydroxyl groups of Hexestrol. Perfluoroacylated derivatives are particularly advantageous for GC-MS analysis as they are highly volatile and can be detected with high sensitivity using electron capture detection (ECD) or mass spectrometry.

Common Acylating Reagents:

-

Pentafluoropropionic Anhydride (PFPA): Reacts with hydroxyl groups to form stable, volatile pentafluoropropionyl esters.

-

Acetyl Chloride or Acetic Anhydride: Used for acetylation, though the resulting derivatives are less volatile than their perfluoroacylated counterparts.

Quantitative Data Summary

While specific comparative studies on the derivatization of Hexestrol are limited, the following table summarizes typical quantitative data for the GC-MS analysis of related estrogenic compounds after derivatization. This data can serve as a valuable reference for method development for Hexestrol analysis.

| Derivatization Technique | Reagent | Analyte | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Silylation | BSTFA + 1% TMCS | Estrogens | 5 - 10 ng/L | 78 - 102 | [1] |

| Silylation | MSTFA | Hormones | 0.3 - 4.2 µg/L | Not Specified | [2] |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Estrogens | 0.02 - 0.5 ng/mL | 91.4 - 108.5 |

Note: The reported LOQ and recovery values are highly dependent on the sample matrix, extraction method, and specific GC-MS instrumentation. These values should be considered as indicative for method development purposes.

Experimental Protocols

Protocol 1: Silylation of Hexestrol using MSTFA

This protocol describes a general procedure for the silylation of Hexestrol for GC-MS analysis.

Materials:

-

Hexestrol standard or sample extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heptane (B126788) or other suitable solvent (GC grade)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or water bath

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Evaporate the sample extract containing Hexestrol to dryness under a gentle stream of nitrogen.

-

Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue to dissolve the Hexestrol.

-

Derivatization: Add 50 µL of MSTFA to the vial.

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.

-

Cooling: Allow the vial to cool to room temperature.

-

Dilution: Dilute the derivatized sample with heptane to the desired final volume for injection.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Acylation of Hexestrol using PFPA

This protocol outlines a general method for the acylation of Hexestrol using pentafluoropropionic anhydride.

Materials:

-

Hexestrol standard or sample extract

-

Pentafluoropropionic Anhydride (PFPA)

-

Hexane (B92381) (GC grade)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or water bath

-

Nitrogen evaporator

Procedure: